"2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid chemical properties"
"2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid chemical properties"
An In-Depth Technical Guide to 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug development. As a synthetic intermediate, its value is derived from a unique combination of structural features. The trifluoromethyl (-CF3) group, a common bioisostere for a methyl or ethyl group, is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering electronic profiles and conformational preferences.[1] Concurrently, the iodo-substituent provides a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic incorporation of the trifluoromethyl-phenylacetic acid motif into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, offering a technical resource for researchers engaged in synthetic and pharmaceutical chemistry.
Core Chemical Identity
The fundamental identity of this compound is defined by its structure and nomenclature. It is a phenylacetic acid derivative with iodine and trifluoromethyl substituents on the phenyl ring.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid | N/A |
| CAS Number | 1261778-13-5 | [2][3] |
| Molecular Formula | C₉H₆F₃IO₂ | [2] |
| Molecular Weight | 330.04 g/mol | [2][4] |
| MDL Number | MFCD18398234 |[2] |
Caption: Chemical structure of 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid.
Physicochemical Properties
The physical and chemical properties of this molecule are dictated by the interplay of its functional groups. The carboxylic acid moiety imparts acidic properties and a potential for hydrogen bonding. The trifluoromethyl group significantly increases lipophilicity, while the bulky iodine atom contributes to a high molecular weight.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Source |
|---|---|---|
| Physical Form | Expected to be a white to off-white solid. | Based on analogues like 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetic acid (white to pink powder)[5] and 2-(2-iodo-4-(trifluoromethyl)phenyl)acetic acid (white to yellow solid). |
| Solubility | Predicted to be slightly soluble in polar organic solvents (Methanol, DMSO) and chlorinated solvents (Chloroform).[6] | The polar carboxylic acid allows for some solubility in protic solvents, while the large, halogenated aromatic portion favors less polar organic solvents. |
| pKa (Predicted) | ~3.6 | The electron-withdrawing effects of both the ortho-trifluoromethyl group and the meta-iodo group increase the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid (pKa ≈ 4.3). |
| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed. | Standard recommendation for stable carboxylic acids.[4][5] |
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[7][8][9]
-
¹H NMR: The spectrum is expected to show two distinct regions.
-
Aromatic Region (δ 7.5-8.0 ppm): The three protons on the phenyl ring will appear as a complex multiplet system due to their distinct chemical environments and coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.
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Aliphatic Region (δ ~3.8 ppm): The two methylene protons (CH₂) of the acetic acid side chain are chemically equivalent and adjacent to an aromatic ring, not another proton-bearing carbon. They are therefore expected to appear as a sharp singlet.
-
Carboxylic Acid Proton: A broad singlet, typically above δ 10-12 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR: Key signals would include:
-
Carboxyl Carbon (C=O): δ ~175-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the iodine (C-I) would be shifted upfield to ~90-100 ppm, while the carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.
-
Methylene Carbon (-CH₂-): δ ~35-40 ppm.
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Trifluoromethyl Carbon (-CF₃): A quartet centered around δ 125 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).
-
-
¹⁹F NMR: A singlet is expected around δ -60 to -65 ppm (relative to CCl₃F), characteristic of an aryl-CF₃ group.
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Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A strong peak is expected at m/z 330, corresponding to the molecular weight.
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Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) to give a fragment at m/z 285, and the loss of an iodine radical (I•, m/z 127) to give a fragment at m/z 203.
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Reactivity and Synthetic Utility
The utility of 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid as a research chemical stems from its dual reactivity.
-
Carboxylic Acid Chemistry: The -COOH group can undergo standard transformations, including esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. These reactions allow for the elaboration of the acetic acid side chain.
-
Aryl Iodide Chemistry: The carbon-iodine bond is the most valuable feature for synthetic diversification. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position, making the compound an excellent building block for constructing complex molecules.[10]
Caption: Reactivity of the aryl-iodide in common cross-coupling reactions.
Proposed Synthetic Workflow
While multiple synthetic routes are conceivable, a common strategy for preparing substituted phenylacetic acids involves the conversion of a benzyl halide to a nitrile, followed by hydrolysis.[11] The following is a plausible multi-step synthesis starting from a commercially available material.
Caption: A plausible workflow for the synthesis of the title compound.
Protocol Details:
-
Radical Bromination: The starting toluene derivative is treated with N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride under reflux. This selectively brominates the benzylic methyl group.[11]
-
Cyanation: The resulting benzyl bromide is then converted to the corresponding benzyl nitrile. This is typically achieved by nucleophilic substitution using potassium or sodium cyanide, often with a phase-transfer catalyst like 18-crown-6 to enhance the reactivity of the cyanide salt in an organic solvent like acetonitrile.[11]
-
Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, for example, by refluxing with aqueous hydrochloric or sulfuric acid, will yield the desired phenylacetic acid product after workup and purification.[11]
Applications in Drug Discovery and Development
Phenylacetic acid derivatives are ubiquitous in pharmaceuticals, serving as key structural motifs or synthetic precursors for a wide range of drugs, including anti-inflammatory agents and enzyme inhibitors.[1][12]
-
Intermediate for DPP-4 Inhibitors: Fluorinated phenylacetic acids are critical intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[6] For example, the closely related 2,4,5-trifluorophenylacetic acid is a key building block for Sitagliptin.[13][14] 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid serves as a valuable precursor that allows for the late-stage introduction of diverse functionality at the 5-position via cross-coupling, enabling the rapid generation of novel analogues for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): This molecule represents an attractive fragment for FBDD campaigns. The trifluoromethylphenyl moiety can occupy hydrophobic pockets in target proteins, while the carboxylic acid provides a vector for hydrogen bonding and further chemical elaboration. The iodo-group allows for the covalent linkage of the fragment or its rapid derivatization.
-
General Synthetic Building Block: In a broader context, this compound provides researchers with a pre-functionalized, high-value building block. The presence of the ortho-trifluoromethyl group can enforce specific conformations and block metabolic pathways, while the iodo-group offers a reliable point of attachment for building molecular complexity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: This compound is a carboxylic acid and should be considered corrosive and an irritant. It may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.[4][5]
Conclusion
2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid is more than a simple organic molecule; it is a strategic tool for chemical innovation. Its well-defined reactive sites—the carboxylic acid for linkage and the aryl iodide for complex construction—combined with the advantageous properties imparted by the trifluoromethyl group, make it a highly valuable intermediate. For researchers and scientists in drug development, this compound offers a reliable and versatile starting point for the synthesis of novel bioactive compounds and the exploration of new chemical space.
References
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Allfluoro pharmaceutical co .ltd. (n.d.). 5-Iodo-2-(trifluoromethyl)phenylacetic acid,1261778-13-5. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Kropp, C., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. Retrieved from [Link]
-
Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Poulsen, J. H., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Retrieved from [Link]
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